
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol is a chemical compound known for its unique structural properties and versatile applications. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it valuable in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol typically involves the reaction of 2,2,2-trifluoroethanol with a suitable precursor under controlled conditions. One common method includes the use of trifluoroethanol and a methyl-substituted diol in the presence of a catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The choice of raw materials, catalysts, and reaction parameters are optimized to achieve cost-effective and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes, which are valuable intermediates in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. Its molecular structure enables it to form stable complexes with other molecules, facilitating its use in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1,3-propanediol: A similar diol with different substituents, used in polymer and coating applications.
2,2,2-trifluoroethyl methacrylate: A related compound used in the synthesis of fluorinated polymers.
1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with distinct properties and applications.
Uniqueness
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol stands out due to its unique combination of a trifluoroethyl group and a diol structure, providing enhanced reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical transformations .
Propiedades
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(3-10,4-11)2-6(7,8)9/h10-11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIJYAIZBJHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
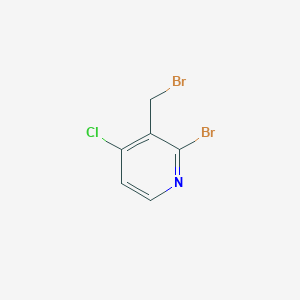
amine](/img/structure/B6601780.png)
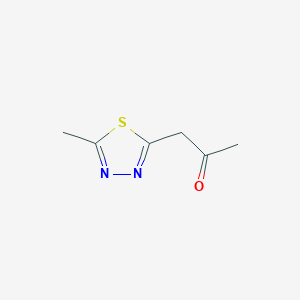
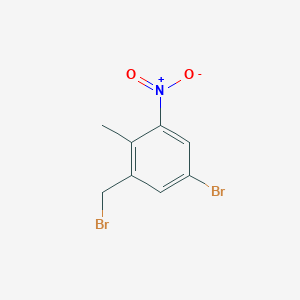


![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)
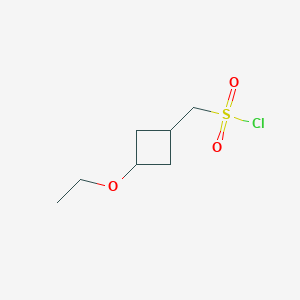
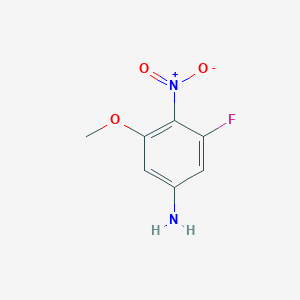



![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
